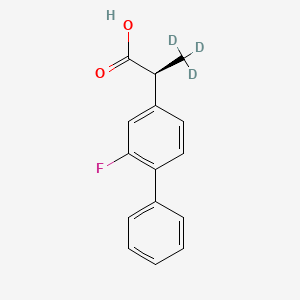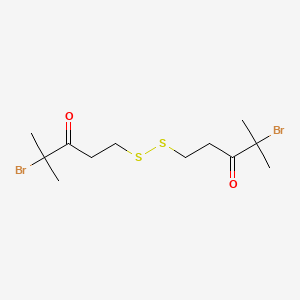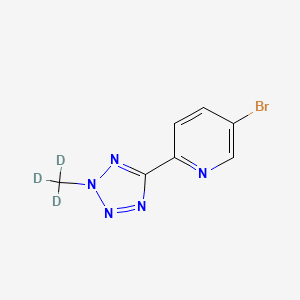
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is a chemical compound with the molecular formula C7H3BrD3N5. It is a deuterated form of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine, which is used as an intermediate in the synthesis of Tedizolid-d3, a labelled form of Tedizolid, an antibacterial drug .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 typically involves the reaction of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine with formaldehyde. The reaction conditions often include the use of inert gases such as nitrogen or argon to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of high-purity reagents and controlled environments ensures the consistency and quality of the final product.
化学反応の分析
Types of Reactions
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily used as an intermediate in the synthesis of Tedizolid-d3, an antibacterial drug. Its applications extend to:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Integral in the development of antibacterial drugs.
作用機序
The mechanism of action of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 is primarily related to its role as an intermediate in the synthesis of Tedizolid-d3. Tedizolid exerts its antibacterial effects by inhibiting bacterial protein synthesis. The molecular targets include the bacterial ribosome, where it binds and prevents the formation of functional proteins .
類似化合物との比較
Similar Compounds
5-Bromo-2-(2H-tetrazol-5-yl)pyridine: Similar structure but lacks the deuterium atoms.
2-Methyl-5-(5-bromopyridin-2-yl)tetrazole: Another structural isomer with similar properties.
Uniqueness
The uniqueness of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine-d3 lies in its deuterated form, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .
特性
分子式 |
C7H6BrN5 |
|---|---|
分子量 |
243.08 g/mol |
IUPAC名 |
5-bromo-2-[2-(trideuteriomethyl)tetrazol-5-yl]pyridine |
InChI |
InChI=1S/C7H6BrN5/c1-13-11-7(10-12-13)6-3-2-5(8)4-9-6/h2-4H,1H3/i1D3 |
InChIキー |
JANKGNBDRWYWSN-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1N=C(N=N1)C2=NC=C(C=C2)Br |
正規SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[2-(Ethylamino)-2-methylpropanamido]methyl}-5-methylhexanoic acid](/img/structure/B12430106.png)
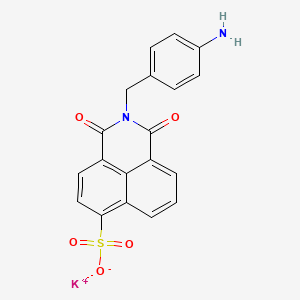
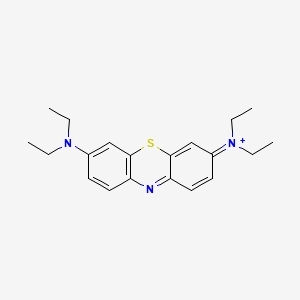
![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12430143.png)
![but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12430144.png)
![N-[3-(4,5-diethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-4-propoxyphenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12430147.png)
![ethyl 4-[2-[(1R)-2-[(2-ethoxy-2-oxoethyl)-(thiophen-2-ylmethyl)amino]-2-oxo-1-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]ethyl]phenoxy]butanoate](/img/structure/B12430154.png)
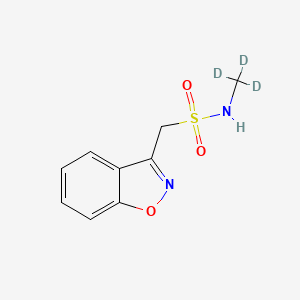
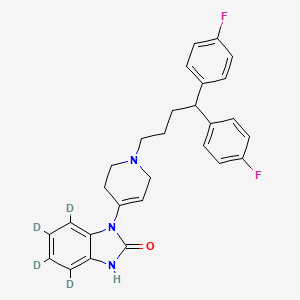

![2-hydroxypropane-1,2,3-tricarboxylic acid,1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12430194.png)
